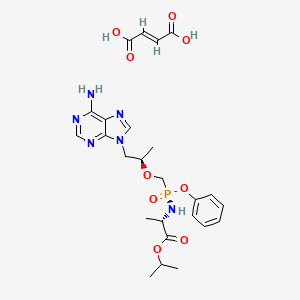

GS-7340 fumarate

説明

GS-7340 fumarate, also known as Tenofovir Alafenamide fumarate, is an antiviral prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of chronic hepatitis B virus infection (HBV) in adults and children 12 years of age and older . It is an investigational oral prodrug of Tenofovir .

Synthesis Analysis

GS-7340 is an amidate prodrug of Tenofovir with good oral bioavailability and increased plasma stability compared to Tenofovir disoproxil fumarate (TDF) .Molecular Structure Analysis

The molecular formula of GS-7340 fumarate is C25H33N6O9P . The IUPAC name is (E)-but-2-enedioic acid;propan-2-yl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate . The molecular weight is 592.5 g/mol .Chemical Reactions Analysis

GS-7340 showed concentration-dependent permeability through monolayers of caco-2 cells and dose-dependent oral bioavailability in dogs, increasing from 1.7% at 2 mg/kg to 24.7% at 20 mg/kg, suggesting saturable intestinal efflux transport .Physical And Chemical Properties Analysis

The molecular weight of GS-7340 fumarate is 592.538 . The exact mass is 592.204651 .科学的研究の応用

Prevention of Perinatal Hepatitis B Transmission

Tenofovir Alafenamide fumarate (TAF) has been found effective in the prevention of mother-to-child transmission (MTCT) of hepatitis B virus (HBV) . A meta-analysis of studies showed that TAF was as effective as other antiviral medications at lowering HBV MTCT rates at birth and at 6 months of age .

Treatment of Acute-on-Chronic Liver Failure Associated with Hepatitis B

TAF has been used in the treatment of acute-on-chronic liver failure (ACLF) associated with hepatitis B . It has shown similar efficacy and safety in short-term and long-term treatment of HBV-ACLF as compared to other antivirals .

Antiretroviral Agent for HIV Treatment

TAF is rising as a mainstay antiretroviral agent for the treatment of HIV . It has been reported to produce a large antiviral efficacy at doses ten times lower than tenofovir disoproxil .

Chronic Hepatitis B Treatment

TAF is indicated for the treatment of chronic hepatitis B . It has been found to be as effective as other antiviral medications at lowering ALT, TBIL, and HBV DNA levels .

Improved Renal Safety

TAF was developed to improve renal safety when compared to the counterpart tenofovir disoproxil . It presents low systemic levels but high intracellular concentration .

Prevention of HIV-1 Infections

TAF is also indicated to prevent HIV-1 infections . It has been used as a prophylactic measure against HIV-1 infections .

作用機序

Target of Action

Tenofovir Alafenamide Fumarate, also known as GS-7340 Fumarate, is a nucleoside analog reverse transcriptase inhibitor . Its primary targets are the Hepatitis B Virus (HBV) and the Human Immunodeficiency Virus (HIV-1) . These viruses are responsible for chronic hepatitis B and HIV infections, respectively .

Mode of Action

Tenofovir Alafenamide Fumarate is an analog of adenosine 5’-monophosphate . It is converted intracellularly by hydrolysis to tenofovir and subsequently phosphorylated to the active tenofovir diphosphate . This active moiety inhibits the replication of HBV by inhibiting HBV polymerase .

Biochemical Pathways

Tenofovir Alafenamide Fumarate enters primary hepatocytes by passive diffusion and by the hepatic uptake transporters OATP1B1 and OATP1B3 . It is then primarily hydrolyzed by carboxylesterase 1 to form tenofovir . Intracellular tenofovir is subsequently phosphorylated to the pharmacologically active metabolite TFV-DP .

Pharmacokinetics

Tenofovir Alafenamide Fumarate is characterized by presenting low systemic levels but high intracellular concentration . It has been reported to produce a large antiviral efficacy at doses ten times lower than tenofovir disoproxil . It shows linear pharmacokinetics at therapeutic doses .

Result of Action

The action of Tenofovir Alafenamide Fumarate results in the decrease of the amount of HIV and HBV in the blood .

Action Environment

The action, efficacy, and stability of Tenofovir Alafenamide Fumarate can be influenced by various environmental factors. For instance, the BCS solubility of Tenofovir Alafenamide Fumarate is high, but pH-dependent . It is soluble at low pH (pH 2.0), sparingly soluble at pH 3.8 and slightly soluble at pH values of up to 8.0 . This suggests that the pH of the environment can significantly impact the solubility and hence the bioavailability of Tenofovir Alafenamide Fumarate.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(E)-but-2-enedioic acid;propan-2-yl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N6O5P.C4H4O4/c1-14(2)31-21(28)16(4)26-33(29,32-17-8-6-5-7-9-17)13-30-15(3)10-27-12-25-18-19(22)23-11-24-20(18)27;5-3(6)1-2-4(7)8/h5-9,11-12,14-16H,10,13H2,1-4H3,(H,26,29)(H2,22,23,24);1-2H,(H,5,6)(H,7,8)/b;2-1+/t15-,16+,33+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEJAFWXKUKMUIR-FHPNUNMMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN1C=NC2=C(N=CN=C21)N)OC[P@@](=O)(N[C@@H](C)C(=O)OC(C)C)OC3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33N6O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

592.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1392275-56-7, 379270-38-9, 1422343-76-7 | |

| Record name | Tenofovir alafenamide fumarate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1392275-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tenofovir alafenamide monofumarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0379270389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GS-7339 monofumarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1422343767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propan-2-yl N-[(S)- ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]- oxy}methyl)(phenoxy)phosphoryl]-L-alaninate, (2E)-but-2-enedioate (2:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TENOFOVIR ALAFENAMIDE MONOFUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2S5S51WW6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[[6-oxo-4-(4-phenylphenyl)-1H-pyrimidin-2-yl]sulfanyl]pentanehydroxamic acid](/img/structure/B612165.png)

![Thioacetic acid S-[(S)-6-[[(R)-5-oxopyrrolidine-2-ylcarbonyl]amino]-6-(phenylcarbamoyl)hexyl] ester](/img/structure/B612170.png)

![4-O-(19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl) 1-O-[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] butanedioate](/img/structure/B612184.png)

![1-(4-(2-(4-(1-(3-(Trifluoromethyl)-7,8-dihydro-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl)phenoxy)ethyl)piperazin-1-yl)ethanone](/img/structure/B612185.png)

![2-Phenyl-quinoline-4-carboxylic acid (1,1-dioxo-1H-1lambda6-benzo[b]thiophen-6-yl)-amide](/img/structure/B612188.png)

![3-(4-(4-(2-(3-((dimethylamino)methyl)phenyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)-1-ethyl-1H-pyrazol-3-yl)phenyl)-1,1-dimethylurea](/img/structure/B612190.png)